molecular formula C6H5BrN2O B13148124 6-Amino-4-bromonicotinaldehyde

6-Amino-4-bromonicotinaldehyde

Cat. No.: B13148124
M. Wt: 201.02 g/mol
InChI Key: HTRPBPQOGOGNSC-UHFFFAOYSA-N
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Description

6-Amino-4-bromonicotinaldehyde is a chemical compound with the molecular formula C6H5BrN2O It is a derivative of nicotinaldehyde, characterized by the presence of an amino group at the 6th position and a bromine atom at the 4th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-bromonicotinaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of nicotinaldehyde followed by amination. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The resulting 4-bromonicotinaldehyde is then subjected to amination using ammonia or an amine source under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for bromination and amination steps to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-4-bromonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as in the Ullmann amination reaction.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as copper catalysts and ammonia are used in Ullmann-type reactions.

Major Products:

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces alcohols or amines.

    Substitution: Produces various substituted pyridine derivatives.

Scientific Research Applications

6-Amino-4-bromonicotinaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including natural product alkaloids like fusaric acid.

    Biology: It is used in the study of enzyme mechanisms and as a building block for bioactive compounds.

    Medicine: The compound is involved in the synthesis of potential pharmaceutical agents with various biological activities.

    Industry: It is utilized in the development of new materials with specific organic properties and in the production of agricultural fungicides.

Mechanism of Action

The mechanism of action of 6-Amino-4-bromonicotinaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or modulator of enzyme activity by binding to active sites or altering enzyme conformation. The exact pathways and targets depend on the specific application and the nature of the compound it interacts with .

Comparison with Similar Compounds

    6-Bromonicotinaldehyde: Lacks the amino group, making it less reactive in certain substitution reactions.

    4-Amino-6-bromonicotinaldehyde: Similar structure but with different substitution pattern, affecting its reactivity and applications.

    6-Amino-4-chloronicotinaldehyde:

Uniqueness: 6-Amino-4-bromonicotinaldehyde is unique due to the presence of both an amino group and a bromine atom on the pyridine ring, which provides a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications and research purposes.

Biological Activity

6-Amino-4-bromonicotinaldehyde (C6H5BrN2O) is a pyridine derivative notable for its diverse biological activities and applications in medicinal chemistry. This compound features an amino group at the 6th position and a bromine atom at the 4th position of the pyridine ring, which contributes to its unique reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC6H5BrN2O
Molecular Weight201.02 g/mol
IUPAC Name6-amino-4-bromopyridine-3-carbaldehyde
InChIInChI=1S/C6H5BrN2O/c7-5-1-6(8)9-2-4(5)3-10/h1-3H,(H2,8,9)
InChI KeyHTRPBPQOGOGNSC-UHFFFAOYSA-N
Canonical SMILESC1=C(C(=CN=C1N)C=O)Br

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes. It can act as an inhibitor or modulator of enzyme activity by binding to active sites or altering enzyme conformation. The specific pathways involved depend on the target enzyme and the context of its application in research or therapy.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes, making it a valuable tool in biochemical studies. For instance, it has been evaluated for its effects on glutathione S-transferases (GSTs), which are important in detoxification processes. The compound's acylhydrazone derivatives have shown varying inhibitory effects against different GST isozymes, with IC50 values indicating significant potency .

Medicinal Chemistry

The compound serves as an important intermediate in the synthesis of bioactive molecules. It has been utilized in the development of potential pharmaceutical agents targeting various diseases, including cancer and neurodegenerative disorders. Its structural modifications have led to compounds with improved efficacy and selectivity for specific biological targets .

Case Studies

  • Inhibition of Glutathione S-transferases : A study demonstrated that acylhydrazone derivatives derived from this compound exhibited potent inhibition against human GST P1-1, with IC50 values ranging from 11.81 μM to 341.7 μM across different derivatives .
  • Neuropharmacological Research : In preclinical models relevant to schizophrenia, compounds derived from this compound were tested for their ability to modulate mGluR5 receptors, showing promising results in reversing cognitive deficits without inducing convulsions, highlighting their potential therapeutic applications .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

CompoundKey CharacteristicsBiological Activity
6-BromonicotinaldehydeLacks amino groupLess reactive in substitution
4-Amino-6-bromonicotinaldehydeDifferent substitution patternVaries in reactivity
6-Amino-4-chloronicotinaldehydeSimilar structure but with chlorineUnique reactivity profile

Properties

Molecular Formula

C6H5BrN2O

Molecular Weight

201.02 g/mol

IUPAC Name

6-amino-4-bromopyridine-3-carbaldehyde

InChI

InChI=1S/C6H5BrN2O/c7-5-1-6(8)9-2-4(5)3-10/h1-3H,(H2,8,9)

InChI Key

HTRPBPQOGOGNSC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1N)C=O)Br

Origin of Product

United States

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